N-Acetyl-4-(piperidin-1-ylazo)-benzenesulfonamide
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Overview
Description
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is a complex organic compound that features a piperidine moiety, a diazenyl group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide typically involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of piperidine with a diazonium salt to form the piperidin-1-yl diazenyl intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.
Acetylation: Finally, the compound undergoes acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide: Similar structure but with a propanamide group instead of an acetamide group.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine moiety and a pyridinone group.
Uniqueness
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazenyl group allows for unique interactions with biological targets, while the sulfonyl and acetamide groups enhance its stability and solubility.
Properties
Molecular Formula |
C13H18N4O3S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-[4-(piperidin-1-yldiazenyl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C13H18N4O3S/c1-11(18)15-21(19,20)13-7-5-12(6-8-13)14-16-17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3,(H,15,18) |
InChI Key |
VTDCJMWCMFMCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origin of Product |
United States |
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